7-chloro-4aH-quinazolin-4-one
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Overview
Description
7-chloro-4aH-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: One common method to synthesize 7-chloro-4aH-quinazolin-4-one involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate.
Niementowski Reaction: Another method involves the reaction of anthranilic acid with excess formamide at 120°C in open air.
One-Pot Annulation: An efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The Niementowski reaction, due to its simplicity and high yield, is often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Aromatic Substitution: 7-chloro-4aH-quinazolin-4-one can undergo nucleophilic aromatic substitution reactions, particularly with amines and thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include α,ω-diaminoalkanes and substituted aromatic/heteroaromatic aldehydes.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the specific reaction requirements.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits biofilm formation by interfering with the quorum sensing system of Pseudomonas aeruginosa.
Anticancer Activity: Quinazolinone derivatives have been shown to induce cell apoptosis and G1-phase cell cycle arrest, contributing to their anticancer properties.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimicrobial and antimalarial activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
Uniqueness
7-chloro-4aH-quinazolin-4-one stands out due to its broad spectrum of biological activities and its potential as a scaffold for the development of new therapeutic agents. Its ability to inhibit biofilm formation at sub-minimum inhibitory concentrations without triggering resistance mechanisms is particularly noteworthy .
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4,6H |
InChI Key |
DBZPCXZNFHZDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=NC(=O)C21)Cl |
Origin of Product |
United States |
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